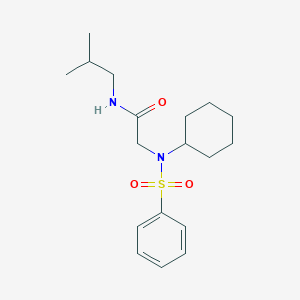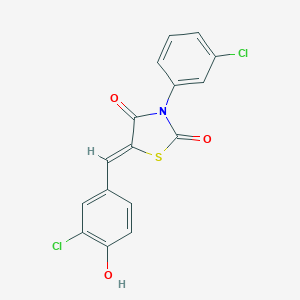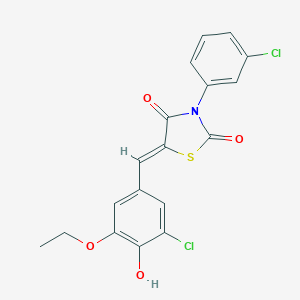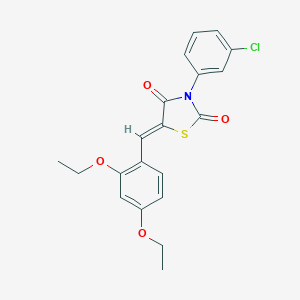![molecular formula C22H17N3O2S B301260 5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301260.png)
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as MDP-2-P, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects in various experimental models.
作用机制
The mechanism of action of MDP-2-P is not fully understood. However, it has been suggested that it may act as a potent antioxidant and free radical scavenger. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, MDP-2-P has been found to modulate the immune system and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
MDP-2-P has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, MDP-2-P has been found to have anti-oxidant properties and has been shown to reduce oxidative stress in various experimental models. Furthermore, MDP-2-P has been found to exhibit anti-cancer properties and has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
MDP-2-P has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. Additionally, it has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for various experimental models. However, there are also some limitations for lab experiments with MDP-2-P. It has not been extensively studied in humans, and its safety profile is not fully understood. Additionally, the mechanism of action of MDP-2-P is not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are several future directions for research on MDP-2-P. One area of research is the potential applications of MDP-2-P in cancer therapy. It has been found to exhibit anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in other areas of research such as neuropharmacology and immunology. Finally, research is needed to determine the safety profile of MDP-2-P in humans and its potential as a therapeutic agent.
Conclusion:
MDP-2-P is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. The synthesis of MDP-2-P is a straightforward process that yields high purity and high yield of the compound. However, further research is needed to understand the mechanism of action of MDP-2-P and its potential applications in various areas of research.
合成方法
The synthesis of MDP-2-P involves the reaction of 2-acetyl-1,5-diphenyl-1H-pyrrole with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield MDP-2-P. This synthesis method has been reported in several scientific publications and has been found to yield high purity and high yield of MDP-2-P.
科学研究应用
MDP-2-P has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects in various experimental models. Some of the areas of research where MDP-2-P has been studied include cancer research, neuropharmacology, and immunology.
属性
产品名称 |
5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
分子式 |
C22H17N3O2S |
分子量 |
387.5 g/mol |
IUPAC 名称 |
5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H17N3O2S/c1-14-16(12-18-20(26)23-22(28)24-21(18)27)13-19(15-8-4-2-5-9-15)25(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,23,24,26,27,28) |
InChI 键 |
JQVWGNNQNKIWHF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
规范 SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301177.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301179.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301183.png)
![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)
![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301192.png)
![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)



